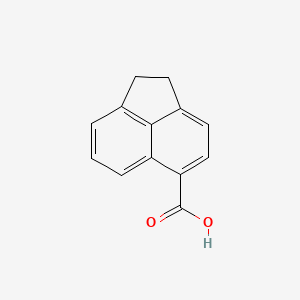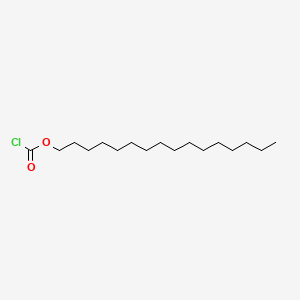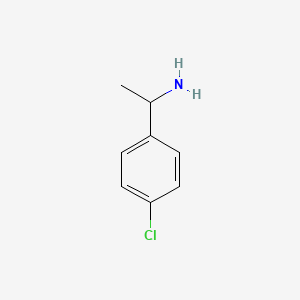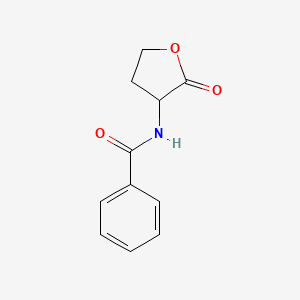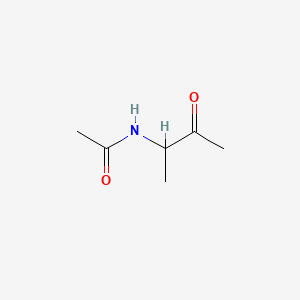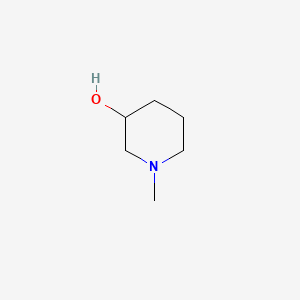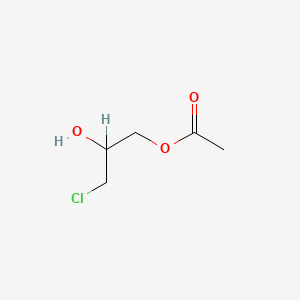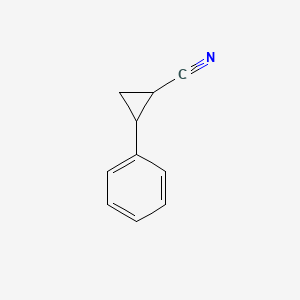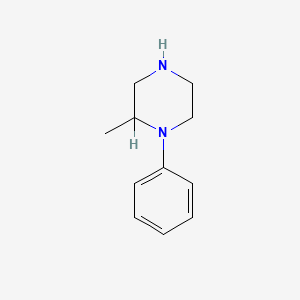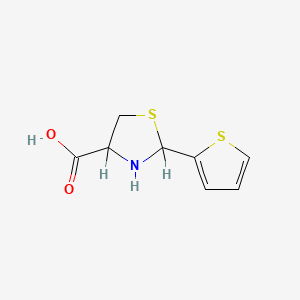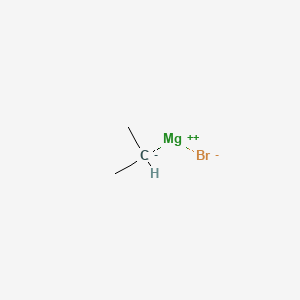
Magnesium, bromo(1-methylethyl)-
Descripción general
Descripción
Magnesium, bromo(1-methylethyl)- , also known as isopropylmagnesium bromide , is a commonly used Grignard reagent . Grignard reagents are organomagnesium compounds formed by the reaction of organic halogen compounds (such as halogenated alkanes or active halogenated aromatic hydrocarbons) with metallic magnesium in an absolute anhydrous solvent .
Synthesis Analysis
Isopropylmagnesium bromide is typically prepared by reacting magnesium powder with a suitable halogenated alkane (such as 2-bromopropane) in anhydrous ether or tetrahydrofuran (THF). The reaction must be carried out under strictly anhydrous and inert conditions to prevent interference from water, carbon dioxide, or other reactive hydrogen-containing substances .
Molecular Structure Analysis
The chemical formula for isopropylmagnesium bromide is C3H7BrMg , with a molecular weight of 147.3 g/mol . It consists of a magnesium atom bonded to an isopropyl group (1-methylethyl) and a bromine atom .
Chemical Reactions Analysis
Isopropylmagnesium bromide is a typical nucleophilic reagent and can undergo addition reactions with various compounds, including aldehydes, ketones, and carboxylic acids. These reactions are collectively known as Grignard reactions . The resulting products are often used as intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Material Science
In material science, it is used to synthesize organometallic compounds that serve as precursors for the development of advanced materials, including those used in electronics and nanotechnology.
Each of these applications demonstrates the versatility and importance of Isopropylmagnesium Bromide in scientific research, underlining its role as a fundamental building block in organic synthesis .
Mecanismo De Acción
Isopropylmagnesium bromide, also known as Magnesium, bromo(1-methylethyl)- or isopropyl magnesium bromide, is a widely used Grignard reagent . It plays a significant role in organic synthesis .
Target of Action
The primary targets of isopropylmagnesium bromide are organic compounds with polar functional groups such as aldehydes, ketones, and carboxylic acids . It acts as a nucleophile, facilitating the addition of the isopropyl group to these compounds .
Mode of Action
Isopropylmagnesium bromide interacts with its targets through a process known as nucleophilic addition. The negatively charged carbon in the isopropyl group of the isopropylmagnesium bromide molecule attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the addition of the isopropyl group to the target molecule .
Biochemical Pathways
Isopropylmagnesium bromide is involved in the Grignard reaction, a cornerstone of organic chemistry . This reaction allows for the formation of a wide range of organic compounds, including alcohols, ketones, and others . The downstream effects include the synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that its reactivity and efficacy can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of isopropylmagnesium bromide’s action is the formation of new organic compounds through the addition of an isopropyl group . This can lead to the synthesis of a wide variety of complex organic molecules, enabling the production of pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of isopropylmagnesium bromide is highly dependent on the reaction environment. It must be handled under inert gas and protected from moisture . The reaction typically takes place in anhydrous solvents like ether or tetrahydrofuran . Temperature also plays a crucial role, with most reactions occurring at low temperatures to control the rate of reaction .
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;propane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKCSZQWLOVUGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074333 | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(1-methylethyl)- | |
CAS RN |
920-39-8 | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(1-methylethyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Isopropylmagnesium Bromide?
A1: The molecular formula of Isopropylmagnesium Bromide is C3H7MgBr, and its molecular weight is 147.33 g/mol.
Q2: Is there spectroscopic data available for Isopropylmagnesium Bromide?
A2: While specific spectroscopic data isn't detailed in the provided research, Grignard reagents are generally characterized using techniques like 1H NMR and 13C NMR.
Q3: What are the typical solvents used for reactions involving Isopropylmagnesium Bromide?
A3: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents for Isopropylmagnesium Bromide reactions. []
Q4: How does Isopropylmagnesium Bromide behave as a nucleophile?
A5: Isopropylmagnesium Bromide acts as a source of nucleophilic isopropyl anions. These anions readily attack electrophilic centers, such as the carbon atom of a carbonyl group, leading to the formation of new carbon-carbon bonds. [, , , ]
Q5: Can you provide examples of reactions where Isopropylmagnesium Bromide acts as a reducing agent?
A6: Research shows that Isopropylmagnesium Bromide can reduce sulfoxides, pyridine N-oxides, and triphenylarsine oxide in the presence of bis(cyclopentadienyl)titanium dichloride. [] In another study, it was observed that the addition of Isopropylmagnesium Bromide to a steroid A-ring lactone led to the formation of 'over-reacted' products, suggesting a reduction at the 5-carbonyl group. []
Q6: Are there any specific examples where Isopropylmagnesium Bromide was used in the synthesis of natural products or complex molecules?
A7: Yes, Isopropylmagnesium Bromide played a key role in the synthesis of: * Bis(dehydroxy)xanthocidin methyl ester, starting from a partially-optical active photoisomer of β-cyclodextrin-included 2-methoxytropone. [] * γ-Calacorene, Calamenene, and 4-Methoxyisocadaiene. [] * Bioactive acetylenic alcohols found in the marine sponge Cribrochalina vasculum. [] * A potent C17,20-Lyase inhibitor, 1-(6,7-Dimethoxy-2-naphthyl)-1-(1H-imidazol-4-yl)-2-methylpropan-1-ol. []
Q7: Can Isopropylmagnesium Bromide be used to synthesize allenes?
A8: Yes, research demonstrates the synthesis of conjugated allenyl esters (trisubstituted allenes) via a magnesium(II)-mediated Horner–Wadsworth–Emmons reaction of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate with disubstituted ketenes using Isopropylmagnesium Bromide. This method also provides access to α-fluorinated allenyl carboxamides (tetrasubstituted allenes). []
Q8: How does the presence of Isopropylmagnesium Bromide impact the reactivity of titanium complexes?
A9: Research indicates that Isopropylmagnesium Bromide, when reacted with Bis(η5-cyclopentadienyl)titanium dichloride, likely forms Bis(η5-cyclopentadienyl)titanium hydride as an intermediate. This titanium hydride then participates in various reactions with alkenes and alkynes. [, , ]
Q9: How do structural variations in the Grignard reagent, such as changing the alkyl group, influence its reactivity?
A10: Modifying the alkyl group in a Grignard reagent can significantly alter its reactivity. For example, while t-butylmagnesium chloride efficiently initiates the polymerization of vinyl chloride, isopropyl magnesium bromide shows lower efficiency, and phenyl magnesium bromide is completely ineffective. []
Q10: How does the presence of halogens in the substrate affect the reaction with Isopropylmagnesium Bromide?
A11: Studies on the reaction of halogenated o-quinol acetates with Isopropylmagnesium Bromide show that the nature and yield of the products are influenced by the halogen substituent. This difference in reactivity is attributed to the varying abilities of the halogenated substrates to undergo unimolecular decomposition versus bimolecular reactions of their respective radical anions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



